molecular formula C12H14O5 B176962 2,3,4-Trimethoxycinnamic acid CAS No. 116406-19-0

2,3,4-Trimethoxycinnamic acid

Cat. No.: B176962
CAS No.: 116406-19-0
M. Wt: 238.24 g/mol
InChI Key: ZYOPDNLIHHFGEC-FNORWQNLSA-N
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Description

2,3,4-Trimethoxycinnamic acid is a methoxycinnamic acid with three methoxy substituents at the 2-, 3- and 4-positions . It is considered as an active metabolite of the root of Polygala tenuifolia Wild. (Polygalaceae), which have been used as traditional medicine in China for treating insomnia, headache, and epilepsy .


Synthesis Analysis

TMCA (3,4,5-trimethoxycinnamic acid) ester and amide are privileged structural scaffolds in drug discovery which are widely distributed in natural products and consequently produced diverse therapeutically relevant pharmacological functions . A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with different aryl azides .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

The solubility and thermodynamic characterization solubility of 3,4,5-trimethoxycinnamic acid (TMCA) were studied by a static equilibrium method combined with high-performance liquid chromatography (HPLC), which provided a significant reference for crystallization and industrial separation of TMCA .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . The molecular weight of this compound is 238.24 g/mol .

Scientific Research Applications

Metabolic Processes

2,3,4-Trimethoxycinnamic acid undergoes various metabolic reactions in rats, including hydrogenation, O-demethylation, and O-methylation. These metabolites are partly excreted as glucuronide and/or sulphate conjugates. The involvement of intestinal microorganisms is crucial in these metabolic processes (Meyer & Scheline, 1972).

Neurological Impact

The compound shows potential in ameliorating restraint stress-induced anxiety and depression in mice. It affects behaviors such as reduced time in the open arms of the elevated plus maze and immobility times in the forced swim test, suggesting therapeutic strategies for treating anxiety and depression (Leem & Oh, 2015).

Pharmacological Functions

Research on TMCA derivatives indicates a range of medicinal properties such as antitumor, antiviral, CNS agents, antimicrobial, and anti-inflammatory activities. These derivatives are considered promising for various disease targets (Zhao et al., 2019).

Sleep and Sedative Effects

TMCA enhances pentobarbital-induced sleeping behaviors and alters sleep architecture through GABAAergic systems in mice, indicating its potential use in sleep-related therapies (Lee et al., 2013).

Cholinesterase Inhibitory Activity

3,4,5-trimethoxycinnamates, including this compound, have been tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, showing potential in the treatment of diseases like Alzheimer's (Kos et al., 2021).

Anti-stress Effects

TMCA shows anti-stress effects by prolonging sleeping time in rats exposed to repeated cold or intracerebroventricular injection of corticotrophin-releasing hormone. It suggests sedative effects by suppressing norepinephrine content in the locus coeruleus (Kawashima et al., 2004).

Bacterial Degradation

A strain of Pseudomonas putida can degrade this compound, indicating its role in bacterial metabolism and potential environmental implications (Donnelly & Dagley, 1981).

Potential Antiarrhythmic Effect

TMCA and its derivatives may have an antiarrhythmic effect by inhibiting L-type calcium current and suppressing triggered activities in rabbit myocytes, suggesting its use in cardiac arrhythmia treatment (Zhao et al., 2013).

Hypocholesterolemic and Choleretic Effects

Comparative studies of different dimethoxycinnamic acids, including this compound, indicate potential hypocholesterolemic and choleretic activities, suggesting their use in treating high cholesterol and gallbladder issues (Cebrián de la Serna et al., 2015).

Safety and Hazards

Safety data sheets suggest that 2,3,4-Trimethoxycinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

The role of 2,3,4-Trimethoxycinnamic Acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . These interactions could potentially influence various biochemical pathways and processes.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been suggested that it may protect the heart from arrhythmias via its inhibitory effect on calcium channels . It also appears to enhance GAD65 and GABAA receptor γ subunits, but does not affect α and β subunits .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to attenuate morphine-induced dependence in mice and rats when administered at certain dosages .

Properties

IUPAC Name

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPDNLIHHFGEC-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trans-2, 3, 4-Trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33130-03-9
Record name trans-2,3,4-Trimethoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,3,4-trimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trans-2, 3, 4-Trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl 3-(2,3,4-trimethoxyphenyl)propenoate (1.15 g) was dissolved in ethanol (20 mL), and to the solution 10% potassium hydroxide (1.21 g) was added, and the mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, water was added to the residue, and the mixture was adjusted to pH 2 with 2 M hydrochloric acid and extracted with ethyl acetate. The resultant organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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